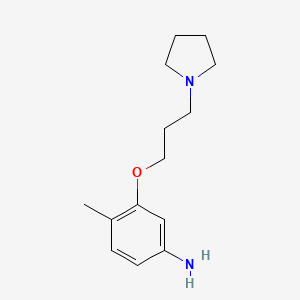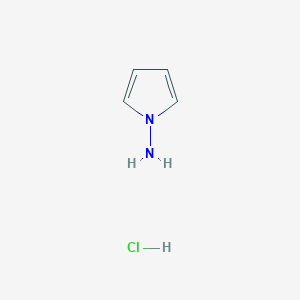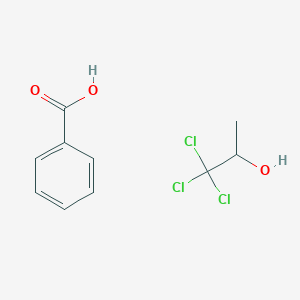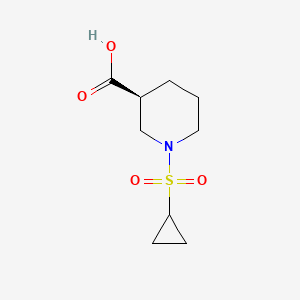![molecular formula C16AlF36LiO4 B12078343 lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves the reaction of lithium with tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]aluminum. The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions include maintaining a low temperature and using a solvent such as ethylene carbonate:dimethyl carbonate mixture (v/v, 50:50) to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized reactors designed to handle the reactive nature of the compounds involved .
化学反应分析
Types of Reactions
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions are possible, especially when the compound is exposed to nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized forms of the compound, while substitution reactions can lead to the formation of new compounds with different functional groups .
科学研究应用
Lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide has several scientific research applications, including:
Biology: The compound’s unique properties make it a subject of interest in biological research, particularly in studies involving ion transport and membrane stability.
作用机制
The mechanism of action of lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide involves its interaction with lithium ions and other components in the system. The compound’s high stability and resistance to oxidation and reduction make it an effective electrolyte in high-voltage applications. Its molecular structure allows for efficient ion transport and minimal degradation over time .
相似化合物的比较
Similar Compounds
Lithium hexafluorophosphate (LiPF6): Commonly used in lithium-ion batteries but less stable compared to lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide.
Lithium fluorosulfonylimide (LiFSI): Another alternative with good stability but prone to corrosion at higher voltages.
Uniqueness
This compound stands out due to its superior stability and resistance to atmospheric conditions. This makes it particularly suitable for high-voltage applications where other compounds may fail .
属性
分子式 |
C16AlF36LiO4 |
|---|---|
分子量 |
974.1 g/mol |
IUPAC 名称 |
lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide |
InChI |
InChI=1S/4C4F9O.Al.Li/c4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;;/q4*-1;+3;+1 |
InChI 键 |
GDLAGWAOQFKUAB-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)









![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)


